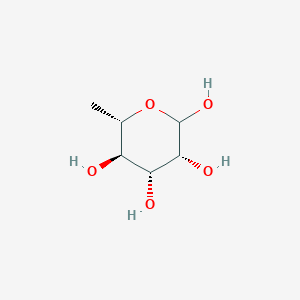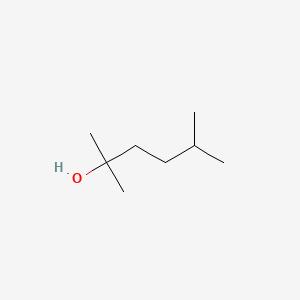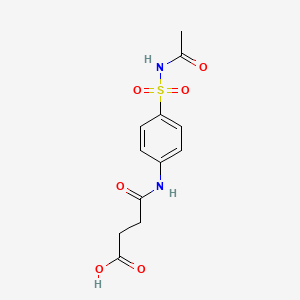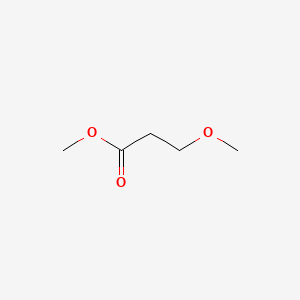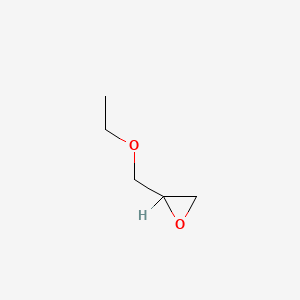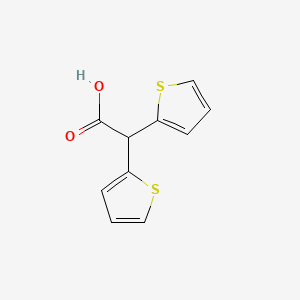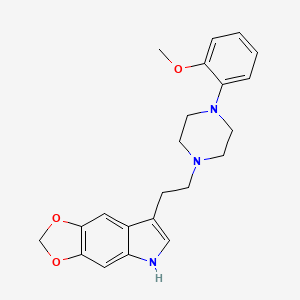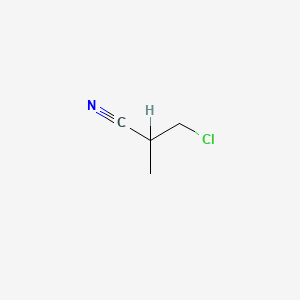
3-Chloro-2-methylpropionitrile
説明
3-Chloro-2-methylpropionitrile is a chemical compound that is part of a broader class of organic compounds known as nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N), which is a carbon atom triple-bonded to a nitrogen atom. The specific structure of 3-chloro-2-methylpropionitrile suggests that it is a chlorinated derivative of a methylpropionitrile, where a chlorine atom is attached to the third carbon in the chain.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a series of 3-substituted derivatives of 2-hydroxypropionanilides, which share a similar backbone to 3-chloro-2-methylpropionitrile, have been synthesized and tested for antiandrogen activity . Additionally, 3-hydroxy-2-methylpropionamide, a compound related to 3-chloro-2-methylpropionitrile, has been synthesized from acrylamide using a tandem hydroformylation-hydrogenation sequence . These methods could potentially be adapted for the synthesis of 3-chloro-2-methylpropionitrile.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-chloro-2-methylpropionitrile has been studied using spectroscopic techniques. For example, the microwave spectra of 3-chloropropionitrile have been assigned and analyzed, providing rotational constants and structural parameters for the molecule . This information is valuable for understanding the molecular geometry and electronic distribution in 3-chloro-2-methylpropionitrile.
Chemical Reactions Analysis
The reactivity of nitrile compounds is often explored in the context of their use as intermediates in organic synthesis. For instance, 3-ethoxy-2-methoxymethylenepropionitrile has been reacted with various amidines to yield pyrimidine derivatives . Although not directly related to 3-chloro-2-methylpropionitrile, these studies provide insight into the types of chemical reactions that nitriles can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitriles, including those similar to 3-chloro-2-methylpropionitrile, are influenced by their functional groups. The presence of a halogen, such as chlorine, can affect the compound's reactivity, polarity, and interactions with other molecules. For example, the pyrolysis of 3-azidopropionitrile has been studied, revealing the formation of various decomposition products and providing insights into the stability and reactivity of the compound under thermal conditions .
科学的研究の応用
1. Bio-Based Chemical Production
3-Chloro-2-methylpropionitrile is not directly mentioned, but a related compound, 3-hydroxypropionic acid, is highlighted for its significant role as a precursor in the production of various key chemicals. Its importance in industrial chemical synthesis is underscored by its use in creating products like acrylic acid, methyl acrylate, and acrylonitrile. Genetically engineered microorganisms and metabolic engineering are crucial for the efficient production of 3-hydroxypropionic acid, emphasizing the compound's industrial relevance and potential in biotechnological applications (Vidra & Németh, 2017).
2. Corrosion Inhibition
A derivative of 3-Chloro-2-methylpropionitrile, namely 3-(4-chloroanilino)methylpropionate, has been explored as a corrosion inhibitor for mild steel in hydrochloric acid solutions. The efficiency of such compounds as inhibitors highlights their potential in industrial applications where corrosion resistance is crucial (Shukla & Quraishi, 2009).
3. Chemical Synthesis and Education
In chemical education, the synthesis of bupropion, an antidepressant drug, involves a compound structurally similar to 3-Chloro-2-methylpropionitrile, showcasing the educational value and application of such compounds in synthesizing medically relevant products (Perrine et al., 2000).
4. Polymer Research
In the field of polymer research, 2,2-Azobis(2-methylpropionitrile) (AMPN), a compound related to 3-Chloro-2-methylpropionitrile, is used as an initiator for the graft copolymerization of methacrylic acid onto chitosan. This showcases the compound's relevance in developing materials with potential applications in pollutant adsorption and virus filtration (El-tahlawy et al., 2006).
5. Catalysis in Pharmaceutical Industry
In the pharmaceutical sector, derivatives of 3-Chloro-2-methylpropionitrile, such as 2-phenylpropionitrile, are involved in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen and Ibuprofen. The synthesis process involves novel catalysts, indicating the compound's utility in developing therapeutic agents (Molleti & Yadav, 2017).
Safety And Hazards
特性
IUPAC Name |
3-chloro-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN/c1-4(2-5)3-6/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZVBSPSFVERCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305174 | |
| Record name | 3-Chloro-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylpropionitrile | |
CAS RN |
7659-45-2 | |
| Record name | 3-Chloro-2-methylpropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methylpropionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7659-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-methylpropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



